2-Ethynylthieno[2,3-B]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylthieno[2,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylthieno[2,3-B]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with ethynyl bromide under basic conditions to form the ethynylated thiophene intermediate. This intermediate is then cyclized with 2-bromopyridine under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the ethynyl or amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized thienopyridine derivatives.
Scientific Research Applications
2-Ethynylthieno[2,3-B]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Ethynylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-B]pyridine: Shares the core structure but lacks the ethynyl and amino groups.
2-Aminothieno[2,3-B]pyridine: Similar structure but without the ethynyl group.
2-Ethynylthieno[2,3-B]pyridine: Lacks the amino group but has the ethynyl group.
Uniqueness
2-Ethynylthieno[2,3-B]pyridin-3-amine is unique due to the presence of both ethynyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H6N2S |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-ethynylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H6N2S/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h1,3-5H,10H2 |
InChI Key |
ZFJPJISGZCCQPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=C(S1)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.